2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine
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Overview
Description
2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of a fluorophenyl group attached to the imidazopyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine typically involves the condensation of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with a suitable imidazopyridine precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazopyridine derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)imidazo[1,2-a]pyridine: Known for its selective COX-2 inhibitory activity.
6-(2-Fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: Belongs to the class of imidazopyrazines and has similar structural features.
Uniqueness
2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine is unique due to its specific fluorophenyl substitution, which may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C13H14FN3 |
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Molecular Weight |
231.27 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine |
InChI |
InChI=1S/C13H14FN3/c14-10-5-3-9(4-6-10)12-8-17-7-1-2-11(15)13(17)16-12/h3-6,8,11H,1-2,7,15H2 |
InChI Key |
HBXAMQFTAKPACU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=NC(=CN2C1)C3=CC=C(C=C3)F)N |
Origin of Product |
United States |
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